
Dimethyltetramethoxydisilethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltetramethoxydisilethylene is a silicon-based organic compound with the molecular formula C8H22O4Si2. It is known for its unique chemical structure, which includes two silicon atoms bonded to ethylene and methoxy groups. This compound is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Dimethyltetramethoxydisilethylene can be synthesized through several methods. One common synthetic route involves the reaction of bis(chloromethylsilyl)ethane with sodium methoxide in methanol. The reaction is carried out in an inert atmosphere at 25°C for four hours. The sodium salt by-product is filtered out, and the filtrate is concentrated to obtain the desired product with an 80% yield .
Chemical Reactions Analysis
Dimethyltetramethoxydisilethylene undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Oxidation: Can be oxidized to form siloxanes under specific conditions.
Substitution: Reacts with halogens or other nucleophiles to replace methoxy groups with other functional groups.
Common reagents used in these reactions include water, oxygen, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyltetramethoxydisilethylene has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the preparation of silicone rubber and gels.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which dimethyltetramethoxydisilethylene exerts its effects involves its ability to form stable bonds with other molecules. The silicon atoms in its structure can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science.
Comparison with Similar Compounds
Dimethyltetramethoxydisilethylene can be compared with other silicon-based compounds such as:
Dimethyldimethoxysilane: Similar in structure but with fewer methoxy groups.
Tetramethoxysilane: Contains four methoxy groups but lacks the ethylene linkage.
Trimethoxysilane: Has three methoxy groups and is often used in similar applications.
This compound is unique due to its specific combination of methoxy groups and ethylene linkage, which provides distinct properties and applications .
Properties
IUPAC Name |
2-[dimethoxy(methyl)silyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O4Si2/c1-9-13(5,10-2)7-8-14(6,11-3)12-4/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSXJLKKLOVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CC[Si](C)(OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)
![2-chloro-1-{7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepin-5-yl}propan-1-one](/img/structure/B2453801.png)
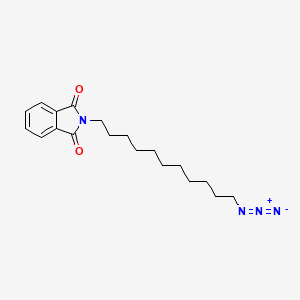
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2453805.png)
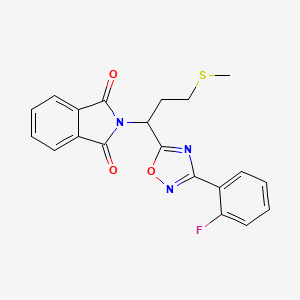
![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2453809.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-(4-Tert-butylbenzenesulfonyl)-2-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)

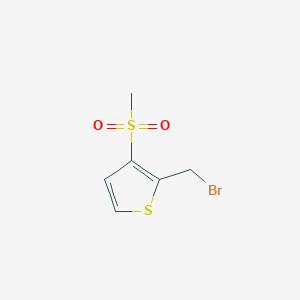
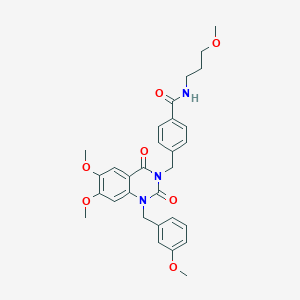
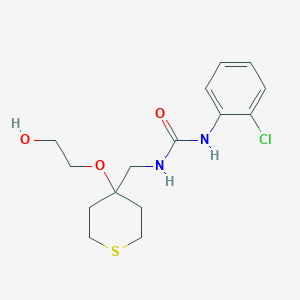
![N-(4-methylthiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2453819.png)
